2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine
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Overview
Description
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The triazole ring is a five-membered ring containing three nitrogen atoms, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. This reaction is highly efficient and can be carried out under mild conditions . The starting materials for this synthesis include cyclopropylmethyl azide and propargylamine. The reaction is usually catalyzed by copper(I) salts, such as copper(I) bromide, in the presence of a reducing agent like sodium ascorbate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as crystallization, distillation, or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly carbonic anhydrase inhibitors.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma .
Comparison with Similar Compounds
Similar Compounds
- 1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-amine
- 1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-carbaldehyde
Uniqueness
2-[1-(cyclopropylmethyl)-1H-1,2,3-triazol-4-yl]propan-2-amine is unique due to the presence of the cyclopropylmethyl group and the propan-2-amine moiety, which can impart distinct chemical and biological properties compared to other triazole derivatives .
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
2-[1-(cyclopropylmethyl)triazol-4-yl]propan-2-amine |
InChI |
InChI=1S/C9H16N4/c1-9(2,10)8-6-13(12-11-8)5-7-3-4-7/h6-7H,3-5,10H2,1-2H3 |
InChI Key |
VGVOGNYRRJPDDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2CC2)N |
Origin of Product |
United States |
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